molecular formula C13H15Cl2NO B11031136 Azepan-1-yl(2,5-dichlorophenyl)methanone

Azepan-1-yl(2,5-dichlorophenyl)methanone

Cat. No.: B11031136
M. Wt: 272.17 g/mol
InChI Key: ZYFQESSRTLTUOC-UHFFFAOYSA-N
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Description

Azepan-1-yl(2,5-dichlorophenyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a 2,5-dichlorophenyl moiety. The compound’s estimated molecular formula is C₁₃H₁₄Cl₂NO (molecular weight ≈ 280.17 g/mol), derived from the combination of its azepane and dichlorophenylmethanone components.

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

azepan-1-yl-(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C13H15Cl2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2

InChI Key

ZYFQESSRTLTUOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-azepanyl(2,5-dichlorophenyl)methanone typically involves the reaction of azepane with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Azepanyl(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

1-Azepanyl(2,5-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azepanyl(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dichlorophenyl Substitution Patterns

  • N-(4-hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone (Compound 5e): Features a 2,4-dichlorophenyl group attached to a pyrazoline ring (C₂₂H₁₇Cl₂N₂O₂, MW 411.07 g/mol). The 2,4-substitution pattern differs from the target compound’s 2,5-dichloro configuration, which may alter steric and electronic interactions in biological targets .
  • Azepan-1-yl-[4-(2-chlorophenyl)-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone: Contains a 2-chlorophenyl group (vs. 2,5-dichloro) fused to a cyclopentaquinolin scaffold (C₂₈H₂₅ClN₂O, MW 453.0 g/mol). The reduced chlorine substitution and complex polycyclic structure likely influence CNS-targeted activity .

Heterocyclic and Aromatic Modifications

  • Methanone, (2,5-dichlorophenyl)-1-naphthalenyl: Replaces the azepane with a naphthalenyl group (C₁₇H₁₀Cl₂O, MW 301.17 g/mol).
  • Triazole-based inhibitors () : Incorporate a 2,5-dichlorobenzyltriazole scaffold. Modifications to the triazole side chain (e.g., addition of polar groups) improved FXIIa inhibition (IC₅₀ ~10 μM), highlighting the importance of substituent design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes Reference
Azepan-1-yl(2,5-dichlorophenyl)methanone C₁₃H₁₄Cl₂NO 280.17 (estimated) Azepane, 2,5-dichlorophenyl Hypothesized FXIIa inhibition -
Compound 5e (Pyrazoline derivative) C₂₂H₁₇Cl₂N₂O₂ 411.07 2,4-dichlorophenyl, pyrazoline Synthetic success; unconfirmed activity
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl C₁₇H₁₀Cl₂O 301.17 2,5-dichlorophenyl, naphthalenyl Supplier data available
Triazole-based FXIIa inhibitor () Variable ~300–400 2,5-dichlorophenyl, triazole IC₅₀ ~10 μM; FXIIa-selective
Azepan-1-yl-cyclopentaquinolin methanone C₂₈H₂₅ClN₂O 453.0 2-chlorophenyl, cyclopentaquinolin Structural complexity; CNS applications

Key Research Findings and Implications

Substituent Positioning: The 2,5-dichloro configuration is superior to 2,4 or mono-chloro variants in protease inhibition, as shown in triazole derivatives .

Heterocyclic Flexibility : Azepane’s conformational flexibility may improve bioavailability compared to rigid systems like naphthalenyl, though this requires experimental validation.

Synthetic Feasibility : Analogous compounds (e.g., Compound 5e) were synthesized via condensation reactions, suggesting viable routes for the target compound .

Therapeutic Potential: FXIIa-selective inhibitors with 2,5-dichlorophenyl groups are promising for anticoagulant therapies with reduced bleeding risks .

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